4-Methyl-3,5-di(propan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-8(2)12-6-11(14)7-13(9(3)4)10(12)5/h6-9H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYGDKJPSEKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(C)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698655 | |
| Record name | 4-Methyl-3,5-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-04-4 | |
| Record name | 4-Methyl-3,5-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 3,5 Di Propan 2 Yl Aniline and Its Derivatives
Established and Emerging Synthetic Routes
The synthesis of complex anilines, such as 4-Methyl-3,5-di(propan-2-yl)aniline, relies on a range of established and innovative chemical transformations. These routes are continually being refined to improve yields, functional group tolerance, and environmental compatibility.
Alkylation Strategies for N-Alkylated Arylamines
The N-alkylation of arylamines is a fundamental process for creating diverse derivatives. Traditional methods often face challenges like overalkylation and the use of toxic reagents. acs.org Modern approaches focus on catalytic systems that offer greater control and sustainability.
One advanced strategy involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or hydrogen autotransfer mechanism. This process, often catalyzed by well-defined ruthenium(II) complexes, allows for the N-alkylation of amines with a broad range of alcohols, from simple C1 to complex C10 chains. organic-chemistry.org The reaction proceeds by the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amine to form an imine. The stored hydrogen is then transferred back to the imine, yielding the N-alkylated amine and regenerating the catalyst. organic-chemistry.org This method is characterized by its high atom economy, with water being the primary byproduct.
Another innovative approach utilizes cyclopropylcarbinols for the N-alkylation of arylamines, catalyzed by Brookhart's acid. nih.gov This method demonstrates temperature-switchable regioselectivity, allowing for the synthesis of either N-alkylated cyclopropyl (B3062369) derivatives or homoallyl amines. nih.gov Additionally, the direct reductive amination of aldehydes and ketones provides a reliable route to N-alkylated anilines. For instance, dibutyltin (B87310) dichloride can catalyze the reductive amination of carbonyls with anilines using phenylsilane (B129415) as the reductant. organic-chemistry.org More recently, a robust method for the selective reductive N-alkylation of aromatic amines with functionalized acetals has been developed using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), which enables the one-pot synthesis of unsymmetrically substituted ethylenediamines in high yields under mild conditions. acs.org
Table 1: Comparison of Modern N-Alkylation Methods for Arylamines
| Method | Catalyst/Reagents | Alkylating Agent | Key Features |
|---|---|---|---|
| Borrowing Hydrogen | Ru(II)-pincer complex | Alcohols (C1-C10) | High atom economy; avoids toxic alkylating agents; broad substrate scope. organic-chemistry.org |
| Reductive Amination | TFA / Et₃SiH | Functionalized Acetals | Mild, room temperature conditions; excellent yields; high functional group tolerance. acs.org |
| Temperature-Switched Alkylation | Brookhart's Acid | Cyclopropylcarbinols | Access to different products (cyclopropyl or homoallyl amines) by changing temperature. nih.gov |
| Chan-Lam Coupling | Copper(II) acetate | Alkylboronic acids | Selective mono-alkylation; broad aniline (B41778) scope. organic-chemistry.org |
Palladium-Catalyzed C-N Cross-Coupling Approaches with Sterically Hindered Anilines
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. However, coupling sterically hindered anilines like this compound with bulky aryl halides presents a significant challenge. bohrium.comresearchgate.net The development of specialized ligands has been crucial to overcoming this limitation.
Recent advancements have introduced highly active catalysts based on biaryl phosphorinane ligands (e.g., AlisonPhos and AliPhos). bohrium.comacs.org These ligands facilitate the Pd-catalyzed coupling of hindered, electron-deficient anilines with hindered aryl and heteroaryl halides, a transformation with few previous precedents. bohrium.comresearchgate.netacs.org These systems exhibit broad substrate scope and functional group tolerance. bohrium.comresearchgate.net Computational studies indicate that the steric and electronic properties of these ligands are finely tuned to promote the reaction, with phenyl-substituted variants showing greater activity due to more favorable aniline binding in the catalytic cycle. bohrium.com The continual development of improved ligands and precatalysts has led to more general and reliable protocols for N-arylation reactions. acs.org
Direct Amination Techniques and Their Mechanistic Implications
Direct amination methods offer more atom-economical pathways to substituted anilines by transforming C-H or C-C bonds directly into C-N bonds, bypassing the need for pre-functionalized substrates. One novel strategy involves a POCl₃-mediated direct amination of heterocyclic amides or ureas with N-substituted anilines. nih.gov This metal-free protocol operates under acidic conditions and shows unique reactivity and functional group compatibility, providing products in generally excellent yields. nih.gov
Another emerging technique is the direct amination of anilines through hypervalent iodine-mediated transient dearomatized phenolate (B1203915) intermediates. acs.org This process enables the selective cleavage of the C(aryl)-NH₂ bond under mild conditions, allowing for the synthesis of a library of bioactive p-alkylaminophenols. acs.org A key advantage of this metal-free strategy is its exceptional tolerance for sensitive functional groups. acs.org Research has also demonstrated the potential for site-directed C-C bond primary amination of readily available alkylarenes to efficiently prepare anilines, using O₂ as a benign oxidant. researchgate.net
Green Chemistry Principles in the Synthesis of Substituted Anilines
The principles of green chemistry are increasingly being integrated into the synthesis of anilines to reduce environmental impact. This includes the use of sustainable energy sources, eco-friendly catalysts, and solvent-free conditions.
A notable example is the sunlight-driven N-acetylation of anilines using magnesium sulfate (B86663) (MgSO₄) as a mild, inexpensive, and benign Lewis acid catalyst. rsc.orgrsc.org This method proceeds under neat (solvent-free) conditions, offering high selectivity and excellent yields in short reaction times. rsc.orgrsc.org The solar energy assists the reaction by increasing the temperature and, in the presence of MgSO₄, enhances the electrophilicity of the carbonyl carbon of acetic acid, facilitating the nucleophilic attack by the aniline. rsc.org Microwave-assisted synthesis represents another green approach, enabling the production of anilines from activated aryl halides without the need for transition metals, ligands, or organic solvents, thus providing a more efficient and eco-friendly alternative. tandfonline.com
Regioselectivity and Stereochemical Control in Derivatization Reactions
Achieving regioselectivity and stereochemical control is paramount in the derivatization of complex molecules. For substituted anilines, these factors are heavily influenced by the electronic and steric properties of the substituents on the aromatic ring.
Influence of Steric Hindrance on Reaction Pathways
The bulky isopropyl groups at the 3- and 5-positions, along with the methyl group at the 4-position of this compound, create significant steric hindrance around the aniline core. This steric crowding profoundly influences the pathways of subsequent reactions.
In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating, ortho-, para-director. However, in highly hindered anilines, the steric bulk around the ortho positions can significantly disfavor substitution at these sites. For instance, in reactions of extremely bulky anilines with reagents like phosphorus trichloride (B1173362), electrophilic substitution on the phenyl ring can be preferred over reaction at the sterically encumbered amino group. rsc.orgnih.gov This demonstrates how severe steric hindrance can completely alter expected reaction pathways.
The steric environment also dictates the outcome of N-derivatization. While forcing conditions might be required to achieve reactions at the nitrogen atom, the steric shielding can sometimes prevent certain transformations altogether. rsc.orgnih.gov In palladium-catalyzed C-H arylation of unprotected anilines, the degree of N-substitution can erode regioselectivity. For primary anilines, ortho-arylation is often favored. However, as N-substitution increases, mixtures of meta and para isomers may be formed, highlighting the intricate balance between electronic directing effects and steric hindrance. nih.govuva.es
Enantioselective and Diastereoselective Synthetic Transformations
The creation of chiral centers with high enantiomeric and diastereomeric purity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials sciences. While specific enantioselective syntheses for this compound are not extensively documented, established methodologies for analogous sterically hindered and polysubstituted aromatic amines provide a framework for potential synthetic routes.
A plausible strategy for introducing chirality would be the asymmetric reductive amination of a prochiral ketone precursor, such as 4-methyl-3,5-di(propan-2-yl)phenone. This transformation can be achieved using chiral catalysts to control the stereochemical outcome. Methodologies combining biocatalysis with chemocatalysis have shown promise for producing a variety of α-chiral aniline derivatives. nih.gov For instance, a one-pot, two-step chemoenzymatic synthesis can convert prochiral or racemic starting materials into enantiopure anilines, often achieving good to excellent conversions (up to 90%). nih.gov This approach avoids the inhibition of sensitive metal catalysts by components of the biotransformation medium through the use of surfactants. nih.gov
Organocatalysis offers another powerful avenue. Chiral phosphoric acids, for example, have been successfully employed in the highly diastereo- and enantioselective synthesis of complex tetrahydroquinolines (THQs) through four-component reactions involving anilines and pyruvates. pkusz.edu.cn These reactions can generate multiple stereocenters, including quaternary ones, with high fidelity. pkusz.edu.cn Similarly, novel chiral sulfinamide-based organocatalysts have demonstrated high efficiency (up to 95% yield) and excellent enantioselectivity (up to 99% ee) in the asymmetric ring-opening of meso-epoxides with anilines, a reaction that is sensitive to the steric hindrance of the aniline. organic-chemistry.org
Palladium-catalyzed asymmetric allylic amination is another key technique that could be adapted for creating chiral aniline derivatives. organic-chemistry.org This method can produce chiral α,β-unsaturated γ-amino esters with high yields and enantiomeric excess. organic-chemistry.org For sterically demanding substrates, copper-catalyzed radical addition reactions with in situ-generated nitroso compounds present a viable method for preparing hindered amines at room temperature. acs.org
These established principles form a robust toolkit for the prospective enantioselective and diastereoselective synthesis of derivatives of this compound, enabling the creation of complex molecular architectures with precise stereochemical control.
Optimization of Synthetic Efficiency and Scalability
Moving from laboratory-scale synthesis to industrial production requires a focus on efficiency, cost-effectiveness, and sustainability. For a compound like this compound, optimizing the synthetic route involves innovative catalyst design and the adoption of advanced process technologies.
Catalyst Design and Performance in Aniline Synthesis
The performance of a synthetic process for substituted anilines is heavily dependent on the catalyst employed. Modern catalyst design aims to create systems that are not only highly active and selective but also robust, recyclable, and environmentally benign.
For the synthesis of polysubstituted anilines, heterogeneous nanocatalysts have emerged as a promising option. For example, a magnetic phase-transfer nanocatalyst (MNP@SiO2@Pr-HMTA) has been used for the one-pot, multi-component synthesis of poly-substituted aniline derivatives in water at room temperature. organic-chemistry.org This approach benefits from the catalyst's high activity, ease of handling, and simple magnetic separation for recycling. organic-chemistry.org
Copper-based catalysts are also widely used for aniline synthesis. An activated carbon-supported Cu(BF₄)₂ catalyst has been developed for the efficient amination of anilines with aryl boronic acids. researchgate.net This heterogeneous system is economical and easily prepared. Various other heterogeneous copper catalysts, such as copper fluorapatite (B74983) (CuFAP) and copper nanoparticles supported on zeolite, have been designed to improve the efficiency of N-arylation reactions under mild conditions. researchgate.net
The table below summarizes the performance of various catalysts in the synthesis of substituted anilines, highlighting the reaction conditions and outcomes.
Table 1: Performance of Catalysts in Substituted Aniline Synthesis
| Catalyst System | Reaction Type | Key Features | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| MNP@SiO2@Pr-HMTA | Multicomponent synthesis of poly-substituted anilines | Magnetic nanocatalyst, works in water at room temperature, recyclable. | Good to excellent yields | organic-chemistry.org |
| Cu(BF₄)₂/Activated Carbon | N-arylation with aryl boronic acids | Heterogeneous, economical, easy to prepare. | Not specified | researchgate.net |
| Biocatalyst + Pd catalyst | Chemoenzymatic N-arylation | One-pot reaction, surfactant-enabled. | Up to 90% conversion | nih.gov |
| Chiral Sulfinamide Organocatalyst | Asymmetric ring-opening of epoxides with anilines | Metal-free, high enantioselectivity. | Up to 95% yield | organic-chemistry.org |
These examples underscore the trend towards developing catalysts that are not only efficient but also align with the principles of green chemistry, which is crucial for scalable and sustainable aniline production.
Process Intensification and Continuous Flow Chemistry for Aniline Production
Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of anilines. Flow chemistry allows for superior control over reaction parameters such as temperature and pressure, enhances safety, and facilitates seamless integration of multiple reaction steps, often eliminating the need for intermediate isolation and purification.
Continuous flow reactors provide a much higher surface-to-volume ratio compared to batch reactors, which dramatically improves heat and mass transfer. This is particularly beneficial for highly exothermic reactions common in aniline synthesis, such as the hydrogenation of nitroaromatics. The ability to operate under high-temperature and high-pressure conditions in a controlled manner can accelerate reaction rates and improve yields.
Recent advancements have demonstrated the power of continuous flow for synthesizing a range of chemical products. For instance, a continuous-flow procedure for preparing certain heterocyclic compounds features coupled hydroxylation and imination steps with short residence times (2-5 minutes), achieving high conversion (99%) and selectivity (97%). pkusz.edu.cn Scale-up in flow chemistry can be achieved by either increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel.
The application of continuous flow to the synthesis of N-substituted pyrroles from anilines has been developed, showcasing how a multi-step process can be streamlined. nih.gov By pumping a solution of the aniline, reactant, and catalyst through a heated capillary, the product can be collected continuously and purified with simple extraction methods. nih.gov This approach minimizes manual operations and can be automated for efficient production.
The table below compares key aspects of batch versus continuous flow processing, illustrating the benefits of the latter for industrial-scale chemical synthesis.
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, due to high surface-to-volume ratio. | nih.gov |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better control. | mdpi.com |
| Scalability | Challenging, often requires re-optimization of parameters. | More straightforward via "scaling-up" or "numbering-up". | nih.gov |
| Process Control | Less precise, potential for variability between batches. | Precise control over temperature, pressure, and residence time. | nih.gov |
| Integration | Multi-step requires isolation and purification of intermediates. | Enables easy coupling of reaction steps without isolation. | pkusz.edu.cn |
The adoption of these intensified processes is critical for the efficient, safe, and sustainable production of this compound and its derivatives on an industrial scale.
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Aniline | Starting Material / Product |
| Aryl boronic acid | Reactant |
| Copper(I) tetrafluoroborate | Catalyst Component |
| Copper fluorapatite (CuFAP) | Catalyst |
| Meso-epoxide | Reactant |
| Nitrobenzene | Precursor |
| Palladium | Catalyst |
| Pyruvate | Reactant |
| Tetrahydroquinoline (THQ) | Product Class |
| Zeolite | Catalyst Support |
| N-substituted pyrrole | Product Class |
In Depth Spectroscopic and Structural Elucidation of 4 Methyl 3,5 Di Propan 2 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Methyl-3,5-di(propan-2-yl)aniline, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and conformation.
Advanced 2D NMR techniques are crucial for mapping the complex network of covalent bonds and spatial relationships within a molecule. uchile.clacs.orgnih.gov For a molecule with several distinct proton and carbon environments like this compound, these experiments are essential for definitive structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. acs.org In the case of this compound, a COSY spectrum would reveal a clear correlation between the methine proton (-CH) and the six methyl protons (-CH₃) of each isopropyl group, confirming the isopropyl fragment's identity. No significant correlations would be expected for the isolated aromatic protons or the methyl and amino group protons on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It is a powerful tool for assigning carbon resonances. For the target molecule, HSQC would link the proton signals of the aromatic ring, the p-methyl group, the isopropyl methine, and the isopropyl methyl groups to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). nih.gov HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the isopropyl methine proton to the aromatic C3/C5 carbons and the isopropyl methyl carbons.
Correlations from the p-methyl protons to the aromatic C3, C4, and C5 carbons.
Correlations from the aromatic C2/C6 protons to the surrounding aromatic carbons (C1, C3/C5, C4).
The collective data from these 2D NMR experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
Illustrative Data Table: Expected 2D NMR Correlations for this compound
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (with ¹H at) | HMBC Correlations (with ¹³C at) |
| Ar-H (2,6) | ~6.5 | ~115 | None | C1, C3/C5, C4 |
| Ar-CH₃ (at C4) | ~2.2 | ~20 | None | C3/C5, C4, C1 |
| NH₂ | ~3.5 | N/A | None | C1, C2/C6 |
| iso-propyl CH | ~2.8 | ~34 | iso-propyl CH₃ | C3/C5, iso-propyl CH₃ |
| iso-propyl CH₃ | ~1.2 | ~24 | iso-propyl CH | C3/C5, iso-propyl CH |
| Ar-C1 | N/A | ~145 | N/A | N/A |
| Ar-C3, C5 | N/A | ~140 | N/A | N/A |
| Ar-C4 | N/A | ~128 | N/A | N/A |
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy offers powerful insights into the structure, conformation, and intermolecular interactions of molecules in the crystalline or amorphous solid state. For this compound, ssNMR could probe the nature of hydrogen bonding involving the aniline (B41778) -NH₂ group and investigate packing effects on the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing shifts in carbon and nitrogen resonances that are indicative of specific intermolecular interactions, such as the formation of N-H···N hydrogen bonds between adjacent molecules in the crystal lattice.
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotation. researchgate.net In this compound, the bulky isopropyl groups ortho to the amino group create significant steric hindrance, which can restrict rotation around the C-N bond. uchile.clmedjchem.com
Variable-temperature (VT) NMR studies would be the primary method to investigate this phenomenon. At low temperatures, the rotation around the C-N bond might be slow enough to cause the two isopropyl groups (and their respective methine and methyl signals) to become magnetically non-equivalent. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing a quantitative measure of the molecule's flexibility. rsc.orgacs.org Similar studies could also probe the rotational barrier of the isopropyl groups themselves.
Illustrative Data Table: Potential Dynamic NMR Parameters
| Process | Probed Nuclei | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | Rotational Barrier (ΔG‡) |
| C(aryl)-N Bond Rotation | Isopropyl ¹H/¹³C signals | ~250 K | ~100 s⁻¹ | ~10-12 kcal/mol |
| C(aryl)-C(isopropyl) Bond Rotation | Isopropyl methyl ¹H/¹³C signals | ~200 K | ~90 s⁻¹ | ~8-10 kcal/mol |
Single Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous map of the molecular structure of this compound, including accurate bond lengths, bond angles, and torsion angles.
An X-ray crystal structure would provide precise measurements of all geometric parameters. Of particular interest would be the C-N bond length and the degree of pyramidalization at the nitrogen atom, which indicate the extent of lone pair delocalization into the aromatic ring. The torsion angle between the plane of the amino group and the plane of the benzene (B151609) ring would offer a direct measure of the steric strain imposed by the flanking isopropyl groups. rsc.org The bond lengths and angles within the aromatic ring would reveal any distortions from ideal hexagonal geometry caused by the substituents.
Illustrative Data Table: Hypothetical X-Ray Diffraction Bond Parameters
| Bond/Angle | Parameter | Expected Value |
| C1-N1 | Bond Length | ~1.41 Å |
| C3-C(isopropyl) | Bond Length | ~1.53 Å |
| C(isopropyl)-C(methyl) | Bond Length | ~1.54 Å |
| C2-C1-C6 | Bond Angle | ~118° |
| C1-N1-H | Bond Angle | ~112° |
| C2-C1-N1-H | Torsion Angle | ~30-40° |
Beyond the structure of a single molecule, X-ray diffraction reveals how multiple molecules arrange themselves in the crystal lattice. This study of supramolecular chemistry is key to understanding the solid-state properties of a material. mdpi.com For this compound, the primary intermolecular interaction expected is hydrogen bonding involving the amino group. The analysis would identify whether the -NH₂ group acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, potentially forming chains or dimeric motifs. mdpi.com Additionally, weaker interactions, such as van der Waals forces and potential π-π stacking between aromatic rings (though likely hindered by the bulky isopropyl groups), would be characterized to build a complete picture of the crystal packing. thieme-connect.de
Conformational Preferences in the Crystalline State
The conformation of aniline derivatives in the solid state is dictated by a balance of intramolecular steric repulsions and intermolecular packing forces, including hydrogen bonding. For this compound, the most significant intramolecular feature is the severe steric hindrance imposed by the two isopropyl groups flanking the amino group.
In the crystalline state, it is expected that the bulky ortho-substituents would force the amino group to be non-planar with respect to the aromatic ring to minimize steric strain. This is a well-documented phenomenon in ortho-substituted anilides, where restricted rotation around the Ar–N axis can lead to atropisomerism. acs.org Studies on derivatives of the closely related 2,6-diisopropylaniline (B50358) confirm that the phenyl and substituent planes are significantly twisted. For instance, in (2,6-Diisopropylphenyl)(2-thienylmethylene)amine, the dihedral angle between the thiophene (B33073) and the diisopropyl-substituted phenyl ring is a substantial 81.7-85.5°. nih.gov Similarly, a V-shaped Schiff base derived from 4,4'-Methylenebis(2,6-diisopropylaniline) (B1220205) shows dihedral angles of 73-76° between the ortho-vanillin and diisopropylaniline rings. researchgate.net
Advanced Mass Spectrometry for Reaction Pathway Studies
Mass spectrometry is an indispensable tool for elucidating reaction mechanisms by identifying transient intermediates and characterizing products. For a sterically hindered aniline like this compound, these techniques are crucial for understanding its reactivity in processes like alkylation and coupling reactions.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction components and confirming the identity of proposed intermediates. connectjournals.commdpi.com In synthetic pathways involving this compound, HRMS would be vital for tracking the reaction progress and identifying key species.
For example, in acid-catalyzed N-alkylation reactions, the initial step involves protonation of the amine. acs.org HRMS can definitively identify the resulting anilinium ion. Subsequent reaction with an electrophile, such as an aldehyde or ketone, would form an iminium ion intermediate prior to reduction. acs.org The ability of HRMS to distinguish between isobaric species—compounds with the same nominal mass but different elemental formulas—is critical for unambiguously confirming these transient species and ruling out alternative pathways. ugr.esipbcams.ac.cn
| Proposed Intermediate | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ | Role in Reaction Pathway |
|---|---|---|---|
| This compound (Protonated) | C₁₄H₂₄N⁺ | 206.1903 | Initial activation in acid-catalyzed reactions. |
| Iminium ion (from reaction with Acetone) | C₁₇H₂₆N⁺ | 244.2060 | Key intermediate in reductive amination. |
| N-acetylated product (Protonated) | C₁₆H₂₆NO⁺ | 248.2009 | Product of acylation reaction. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (like the molecular ion, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. mdpi.com This fragmentation pattern provides a structural fingerprint of the molecule.
For this compound (Monoisotopic Mass: 205.1830 g/mol ), the fragmentation in positive-ion mode would likely follow established rules for alkyl-substituted aromatic amines. libretexts.orgresearchgate.net The most probable fragmentation pathways would involve cleavages at the benzylic positions of the isopropyl groups, which are stabilized by the aromatic ring.
Loss of a Methyl Radical (•CH₃): A primary fragmentation would be the loss of a methyl group from one of the isopropyl substituents, leading to a stable secondary benzylic carbocation. This would result in a product ion at m/z 190.1590.
Loss of a Propylene (B89431) Molecule (C₃H₆): A McLafferty-type rearrangement is possible, leading to the loss of propylene and formation of a radical cation at m/z 163.1042.
Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the entire isopropyl group would yield a significant peak at m/z 162.0961.
These characteristic fragmentation patterns are invaluable for distinguishing isomers and for identifying the compound in complex mixtures, such as during reaction monitoring or metabolite identification. core.ac.uk
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 206.1903 [M+H]⁺ | 191.1668 | CH₃ (15 Da) | [M+H - CH₃]⁺ |
| 206.1903 [M+H]⁺ | 164.1121 | C₃H₆ (42 Da) | [M+H - C₃H₆]⁺ |
| 206.1903 [M+H]⁺ | 163.1042 | C₃H₇ (43 Da) | [M+H - C₃H₇]⁺ |
| 206.1903 [M+H]⁺ | 148.0808 | C₃H₇ + CH₃ (58 Da) | [M+H - C₃H₇ - CH₃]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Characterization
Probing N-H Vibrations and Hydrogen Bonding Networks
The N-H stretching vibrations in primary amines typically appear in the FTIR spectrum as two distinct bands between 3300 and 3500 cm⁻¹: the asymmetric (ν_as) and symmetric (ν_s) stretches. orgchemboulder.comresearchgate.net The positions and widths of these bands are highly sensitive to hydrogen bonding. rsc.org
In the case of this compound, the significant steric hindrance from the two ortho-isopropyl groups is expected to severely restrict its ability to act as a hydrogen bond donor in intermolecular networks. cdnsciencepub.com This steric hindrance to solvation and self-association would lead to:
Sharper Bands: The N-H stretching bands would be sharper and less broad compared to unhindered anilines like aniline itself or p-toluidine.
Higher Frequencies: The band positions would be shifted to higher wavenumbers (hypsochromic shift), closer to the values for a "free" N-H group, as intermolecular hydrogen bonding, which weakens the N-H bond and lowers its vibrational frequency, is minimized.
Theoretical and experimental studies on other ortho-substituted anilines support this, showing that steric hindrance leads to a decrease in the half-band width of the N-H vibrational modes. cdnsciencepub.com While intramolecular N-H···π interactions might be possible, their effect on the N-H frequency would be much less pronounced than strong intermolecular N-H···N or N-H···O hydrogen bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Appearance | Comments |
|---|---|---|---|
| Asymmetric N-H Stretch (ν_as) | 3450 - 3490 | Medium, Sharp | Frequency is higher than in unhindered anilines due to reduced H-bonding. |
| Symmetric N-H Stretch (ν_s) | 3360 - 3400 | Weak, Sharp | Frequency is higher than in unhindered anilines. |
| N-H Bending (Scissoring) | 1610 - 1640 | Medium to Strong | Position is less sensitive to steric hindrance than stretching modes. |
| C-N Stretching | 1260 - 1320 | Strong | Characteristic of aromatic amines. orgchemboulder.com |
Analysis of Aromatic Ring Modes and Substituent Effects
The vibrational spectrum of the phenyl ring provides a rich fingerprint sensitive to the substitution pattern. In this compound, the ring is 1,2,3,5-tetrasubstituted with electron-donating alkyl groups.
Aromatic C-H Stretching: The two remaining aromatic C-H bonds would give rise to stretching vibrations typically observed in the 3000-3100 cm⁻¹ region. derpharmachemica.com
Ring C=C Stretching: The characteristic C=C stretching modes of the aromatic ring usually appear in the 1450-1620 cm⁻¹ region. For substituted benzenes, multiple bands are observed here. The electron-donating nature of the alkyl and amino groups influences the electron density within the ring, affecting the force constants and frequencies of these modes. scirp.orgresearchgate.net
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending modes are particularly diagnostic of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene, a strong band is expected in the 800-880 cm⁻¹ region.
Ring Breathing Modes: Raman spectroscopy is especially effective for observing the symmetric ring breathing modes, which involve a concerted expansion and contraction of the entire ring. The frequency of this mode is sensitive to the mass and electronic properties of the substituents. nih.gov The presence of four alkyl substituents would likely shift this mode compared to unsubstituted aniline.
Computational studies using Density Functional Theory (DFT) on substituted anilines have shown that both the electronic nature and the position of substituents significantly alter the ring's vibrational frequencies. rsc.orgkfupm.edu.sarsc.org For this compound, the combination of the amino group and three alkyl groups would lead to a complex but predictable pattern of ring vibrations, allowing for its unambiguous identification. tsijournals.com
Reactivity and Reaction Mechanisms of 4 Methyl 3,5 Di Propan 2 Yl Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. brainly.in The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. sigmaaldrich.com
The aromatic ring of 4-Methyl-3,5-di(propan-2-yl)aniline is highly unreactive towards typical electrophilic aromatic substitution reactions. This low reactivity is a direct consequence of its substitution pattern. The primary directing group, the strongly activating amino (-NH2) group, directs incoming electrophiles to the ortho and para positions. nih.gov However, in this molecule:
The para position is occupied by the methyl group.
The ortho positions (C2 and C6) are flanked by exceptionally bulky isopropyl groups.
This unique structure means there are no activated, sterically accessible positions for an electrophile to attack. Kinetically, the activation energy for a standard EAS reaction would be prohibitively high. Any potential attack at the ortho positions is sterically blocked, and the para position is already substituted. Consequently, the compound is kinetically inert under common EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). In some cases involving extremely hindered anilides, electrophilic attack by reagents like phosphorus trichloride (B1173362) has been observed on the aromatic ring rather than the nitrogen, but this represents a highly specialized case and not a general EAS pathway. nih.gov
Table 1: Predicted Reactivity of this compound in Common EAS Reactions
| Reaction Type | Reagents | Predicted Outcome | Rationale |
| Nitration | HNO₃ / H₂SO₄ | No reaction | All activated positions are blocked (para) or severely hindered (ortho). nih.gov |
| Halogenation | Br₂ / FeBr₃ | No reaction | Steric hindrance from isopropyl groups prevents approach of the electrophile to ortho positions. fishersci.ca |
| Sulfonation | Fuming H₂SO₄ | No reaction | The bulky -SO₃H group cannot access the hindered ortho positions. |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction | The amine group forms a complex with the Lewis acid catalyst, deactivating the ring. Furthermore, steric hindrance and blocked positions prevent substitution. chemzipper.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | The amine group complexes with the Lewis acid, deactivating the ring. Steric factors also prevent reaction. chemzipper.comwikipedia.org |
Steric hindrance plays the dominant role in the reactivity of this compound's aromatic ring. While the amino group is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the ring and stabilize the cationic intermediate (the sigma complex), this electronic effect is rendered ineffective by the physical blocking from the substituents. brainly.infishersci.ca
The two isopropyl groups at positions 3 and 5 effectively "shield" the ortho positions (C2 and C6) from the approach of any incoming electrophile. fishersci.caquora.com Therefore, even though the ortho positions are electronically activated, they are sterically inaccessible. Since the para position is already occupied by the methyl group, the normal directing influence of the amine group cannot be expressed. This illustrates a classic case where steric effects override electronic directing effects, leading to a profound deactivation of the ring towards further substitution. quora.com
Nucleophilic Reactions of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the primary amine group gives it nucleophilic character. However, similar to the situation with the aromatic ring, the reactivity of the nitrogen atom is heavily modulated by the steric bulk of the adjacent isopropyl groups.
The two isopropyl groups ortho to the amine significantly hinder the approach of electrophiles to the nitrogen atom. This steric shielding reduces the nucleophilicity of the amine compared to unhindered anilines like aniline (B41778) or p-toluidine.
Acylation and Alkylation: These reactions are challenging. Standard conditions for forming amides (acylation) or secondary/tertiary amines (alkylation) are often sluggish and may fail entirely. Specialized protocols, such as using acyl fluorides at elevated temperatures, have been developed specifically for the coupling of sterically hindered amines and acids.
Condensation Reactions: Despite the steric hindrance, condensation reactions with carbonyl compounds can be achieved. For instance, the structurally analogous 2,6-diisopropylaniline (B50358) is known to undergo condensation with ketones like cyclohexanone. It is also used to synthesize bulky ligands through condensation with compounds like acetylacetone (B45752) and diacetylpyridine. These reactions demonstrate that the nitrogen atom remains sufficiently nucleophilic to react with strong electrophiles, particularly under conditions that favor imine formation.
The synthesis of imines (Schiff bases) and amides from this compound is possible, but subject to the steric constraints discussed above.
Imine Formation: The reaction with aldehydes and ketones to form imines proceeds via nucleophilic attack of the amine on the carbonyl carbon. While the reaction rate may be slower than for unhindered anilines, the formation of these derivatives is a known pathway for sterically crowded anilines.
Amide Formation: The synthesis of amide derivatives is particularly difficult due to the slow rate of nucleophilic attack on the activated carboxylate in a congested environment. While standard coupling reagents may be ineffective, alternative methods have been developed to facilitate the formation of sterically hindered amide bonds.
Table 2: Summary of Nucleophilic Reactivity at the Amine Nitrogen
| Reaction Type | Reactant Type | Feasibility | Notes |
| Alkylation | Alkyl Halides | Difficult | Severely hindered by ortho-isopropyl groups. Requires forcing conditions. |
| Acylation | Acyl Chlorides, Anhydrides | Difficult | Requires specialized coupling reagents or conditions due to steric hindrance. |
| Condensation | Aldehydes, Ketones | Feasible | Possible, especially with reactive carbonyls, to form imine derivatives. |
The basicity of an aniline is a measure of its ability to accept a proton (H⁺). Electronically, the methyl and isopropyl groups are electron-donating, which increases the electron density on the nitrogen atom and would be expected to increase basicity compared to aniline. However, this electronic effect is counteracted by a powerful steric effect.
This phenomenon is known as the ortho effect . The basicity of this compound is significantly lower than what would be predicted based on electronic effects alone. The reason is that upon protonation, the -NH₂ group becomes an anilinium ion (-NH₃⁺). This charged species is stabilized in solution by interacting with solvent molecules (solvation). The bulky isopropyl groups ortho to the amine sterically hinder the approach of solvent molecules, leading to poor solvation of the conjugate acid. This "steric inhibition of solvation" destabilizes the conjugate acid, shifting the protonation equilibrium to the left and making the parent amine a weaker base.
Table 3: Comparison of Basicity (pKa of Conjugate Acid)
| Compound | Structure | Approximate pKa(H₂O) of Conjugate Acid | Key Factors Influencing Basicity |
| Aniline | C₆H₅NH₂ | 4.6 | Baseline. Lone pair delocalized into the aromatic ring. |
| p-Toluidine | 4-CH₃C₆H₄NH₂ | 5.1 | Electron-donating methyl group increases basicity. |
| 2,6-Dimethylaniline | 2,6-(CH₃)₂C₆H₃NH₂ | 3.9 | Ortho-methyl groups sterically hinder solvation of the conjugate acid, decreasing basicity (ortho effect). |
| This compound | 4-CH₃-3,5-(iPr)₂C₆H₂NH₂ | Expected to be < 4.6 | Very strong steric hindrance from two ortho-isopropyl groups significantly inhibits solvation of the conjugate acid, overriding the electronic donating effects of three alkyl groups. |
Oxidation and Reduction Chemistry of this compound
The reactivity of this compound in oxidation and reduction processes is dictated by the electron-rich aniline moiety, modulated by the steric hindrance imposed by the flanking isopropyl groups. These structural features influence its electrochemical properties and the nature of the intermediates and final products formed upon oxidation.
Electrochemical Behavior and Redox Potentials
Direct experimental data on the electrochemical behavior and specific redox potentials of this compound is not extensively documented in publicly available literature. However, the electrochemical oxidation of anilines is a well-studied area of organic chemistry, providing a framework for understanding the likely behavior of this sterically hindered derivative. The electrochemical oxidation of amines, including anilines, is a significant alternative to conventional chemical transformations for synthesizing and modifying a wide range of useful molecules. nih.govmdpi.com The potential at which anilines are oxidized is dependent on their structure. nih.gov
Generally, the electrochemical oxidation of anilines proceeds via the initial formation of a cation radical. The stability and subsequent reaction pathways of this radical are highly dependent on the substitution pattern of the aniline ring. For anilines with bulky substituents, such as the diisopropyl groups in this compound, the steric hindrance is expected to influence the electrochemical behavior significantly. This hindrance can affect the rate of follow-up reactions of the initially formed radical cation, potentially leading to different products compared to unhindered anilines. For instance, studies on other hindered anilines, such as 2,6-di-tert-butyl-4-R-anilines, have shown that stable dications can be observed and characterized. minsky.ai
The general mechanism for the electrochemical oxidation of anilines involves the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. nih.gov This species can then undergo various reactions, including dimerization, polymerization, or reaction with nucleophiles present in the medium. The presence of the methyl group at the para position and the two isopropyl groups at the meta positions in this compound will influence the electron density on the nitrogen and the steric accessibility of the radical cation, thereby affecting its redox potential and subsequent reactivity.
Formation of Aromatic Nitrogen Radicals and Quinone Imines
The oxidation of anilines can lead to the formation of aromatic nitrogen radicals and subsequently to quinone imines. These reactive intermediates play a crucial role in various chemical transformations. Quinone imines are electrophilic and can undergo Michael addition with nucleophiles like thiols and amines. nih.gov
Upon one-electron oxidation, this compound is expected to form a nitrogen-centered radical cation. The fate of this radical is influenced by the steric environment. In sterically hindered anilines, the radical cation may exhibit increased stability, allowing for further oxidation or rearrangement pathways.
The formation of quinone imines from anilines is a known oxidative transformation. nih.govrsc.org For instance, the oxidation of some anilines can lead to the formation of N-aryl-p-quinone imines. rsc.org Quinone imines are characterized by their conjugated structure and are known to be highly reactive intermediates. ias.ac.innih.gov The steric bulk of the isopropyl groups in this compound may hinder the typical polymerization pathways often observed in the oxidation of simpler anilines, potentially favoring the formation of more defined products like quinone imines under specific oxidative conditions. The formation of quinone imines is often an intermediate step in the synthesis of more complex heterocyclic structures. ias.ac.in
Metal-Catalyzed Transformations Involving the Aniline Moiety
The amino group of this compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds.
Cu-Catalyzed C-N Coupling Reactions with Hindered Substrates
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann or Buchwald-Hartwig type reactions, are powerful methods for the formation of arylamines. The use of sterically hindered anilines like this compound in these reactions can be challenging due to the reduced nucleophilicity and increased steric hindrance around the nitrogen atom. However, advancements in catalyst design, particularly the development of sophisticated ligand systems, have enabled the coupling of increasingly hindered substrates.
While specific examples employing this compound are not readily found in the literature, the general principles of Cu-catalyzed amination are well-established. These reactions typically involve a copper(I) or copper(II) catalyst, a ligand, a base, and a solvent. The choice of ligand is often crucial for the success of the coupling with hindered substrates. Bidentate ligands have been shown to drastically improve the performance of these transformations, allowing for milder reaction conditions.
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
While the aniline moiety itself is not a direct participant in the key bond-forming steps of Suzuki-Miyaura or Heck reactions in the same way a halide or boronic acid is, anilines can be precursors to the necessary functional groups for these reactions. For example, anilines can be converted to aryl halides or triflates, which are common substrates for these cross-coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org Should this compound be converted to its corresponding aryl bromide or iodide, it could then participate in Suzuki-Miyaura coupling reactions to introduce a wide variety of substituents onto the aromatic ring. The steric hindrance from the isopropyl groups might necessitate the use of specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.
The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene. researchgate.net Similar to the Suzuki-Miyaura reaction, if this compound were transformed into an aryl halide, it could serve as a substrate in Heck reactions to form substituted styrenes or other vinylated aromatic compounds. The success of such a reaction would likely depend on the choice of catalyst, ligand, and reaction conditions to overcome the steric bulk of the aniline derivative.
In some instances, anilines can be used directly in Heck-type reactions through in-situ diazotization, followed by the Heck-Matsuda reaction, which avoids the isolation of potentially unstable diazonium salts. chemrxiv.org
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to generate a detailed article that adheres to the provided outline.
The search did not yield specific research findings, data tables, or detailed discussions pertaining to the use of this compound in the requested applications. Specifically, no information was found on:
The design and synthesis of its specific metal complexes.
Its catalytic activity in organic transformations such as hydroformylation or cross-coupling.
The modulation of catalyst performance by its specific steric and electronic properties.
Its incorporation into conducting polymers like polyaniline.
Its use as a precursor material for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
While research exists for structurally related compounds, such as 2,6-diisopropylaniline, the strict requirement to focus solely on this compound prevents the inclusion of this information. Extrapolating findings from different molecules would not be scientifically accurate or adhere to the query's constraints.
Therefore, it is not possible to provide a professional and authoritative article on “this compound” covering the specified topics at this time.
Applications in Catalysis and Advanced Materials Science
Precursor for Advanced Polymeric and Organic Electronic Materials
Synthesis of Functional Coatings and Adhesives
There is currently no specific scientific literature or patent documentation detailing the synthesis or direct application of 4-Methyl-3,5-di(propan-2-yl)aniline as a primary component, monomer, or curing agent in the formulation of functional coatings or adhesives. While structurally related compounds, such as other sterically hindered anilines and diisopropylanilines, are known to be employed as epoxy curing agents and in the production of polyurethanes, extrapolation of these roles to this compound is not supported by available evidence. titanos.comepo.orggoogle.com For instance, 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) is a well-documented curing agent for epoxy resins and a chain extender in polyurethanes, contributing to chemical resistance and improved mechanical properties in coatings and adhesives. titanos.com However, similar dedicated research for this compound has not been identified.
Supramolecular Chemistry and Molecular Recognition
The exploration of this compound in the context of supramolecular chemistry and molecular recognition also appears to be an area with limited investigation. The specific functionalities required for the outlined subsections are not documented for this compound.
While the fundamental principles of self-assembly in aniline-based molecules through mechanisms like hydrogen bonding and π-π stacking are well-established, specific studies detailing the formation of self-assembled structures derived from this compound are absent from the current body of scientific literature. nih.gov The presence of the amine group provides a hydrogen bond donor, and the aromatic ring can act as an acceptor, but the significant steric hindrance from the dual isopropyl groups would be expected to heavily influence or prevent typical hydrogen bonding patterns seen in less substituted anilines. researchgate.net Research on related sterically hindered molecules often focuses on how such bulkiness alters or inhibits intermolecular interactions. iucr.org
There is no available research demonstrating the use of this compound as either a host or a guest molecule in host-guest chemistry or for molecular trapping applications. Host-guest systems rely on specific non-covalent interactions and complementary shapes between the host and guest molecules. nih.govrsc.org The unique steric and electronic profile of this compound has not been documented as being exploited for the design of molecular hosts or for selective binding as a guest within a host cavity.
Q & A
Q. What are the standard synthetic routes for 4-Methyl-3,5-di(propan-2-yl)aniline, and how are reaction conditions optimized?
The synthesis typically involves alkylation of a methyl-substituted aniline precursor with isopropyl halides under basic conditions. For example, analogous compounds like 2,6-dimethyl-N-(propan-2-yl)aniline are synthesized via nucleophilic substitution using isopropyl bromide and potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C . Optimization focuses on catalyst selection (e.g., piperidine for three-component reactions), solvent polarity, and temperature control to minimize side reactions like over-alkylation. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify substituent positions and confirm alkylation (e.g., isopropyl group signals at δ ~1.2–1.4 ppm for methyl protons) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like torsional angles in bulky substituents. For example, SHELXL refines high-resolution data to confirm steric effects from isopropyl groups .
- Mass Spectrometry : HRMS validates molecular weight (e.g., 366.583 g/mol for the parent compound) .
Q. What are the primary applications of this compound in organic synthesis?
this compound serves as a precursor for:
- Pharmaceutical intermediates : Its aromatic amine group enables coupling reactions (e.g., amide formation) for drug candidates.
- Ligand design : Bulky isopropyl groups enhance steric hindrance in transition-metal catalysts .
- Polymer chemistry : As a monomer for thermally stable resins due to its rigid structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?
Conflicting yields often arise from competing reaction pathways. For example, in three-component reactions, piperidine catalysts may favor Knoevenagel condensation over Michael addition. Methodological solutions include:
- Kinetic studies : Varying catalyst loading (e.g., 5–20 mol% piperidine) to identify rate-determining steps .
- Computational modeling : DFT calculations predict thermodynamic favorability of intermediates.
- In situ monitoring : ReactIR tracks intermediate formation to adjust conditions dynamically .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
The bulky isopropyl groups create disorder in crystal lattices, complicating electron density maps. Strategies include:
- High-resolution data collection : Synchrotron sources improve data quality (e.g., d-spacing < 0.8 Å).
- SHELX constraints : Restraining isotropic displacement parameters (U) for disordered isopropyl groups .
- Twinned data refinement : SHELXE handles twinning by hemihedral methods for macromolecular analogs .
Q. How can researchers design biological studies to investigate the pharmacological potential of this compound derivatives?
- Enzyme inhibition assays : Fluorescence polarization assays screen for binding to kinases or cytochrome P450 isoforms.
- Metabolic stability : LC-MS quantifies hepatic microsomal degradation rates.
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) to the aromatic ring and compare bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
